molecular formula C11H9ClO3 B2638142 methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate CAS No. 32149-26-1

methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate

Cat. No.: B2638142
CAS No.: 32149-26-1
M. Wt: 224.64
InChI Key: WKRNZICCAQRRLP-VOTSOKGWSA-N
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Description

Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate is an organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a keto group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate typically involves the reaction of 4-chlorobenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and keto groups.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The ester and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-4-(4-bromophenyl)-4-oxobut-2-enoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The specific combination of functional groups in this compound makes it a valuable intermediate in organic synthesis and potential drug development.

Properties

IUPAC Name

methyl (E)-4-(4-chlorophenyl)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRNZICCAQRRLP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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